Manganese triacetate dihydrate

説明

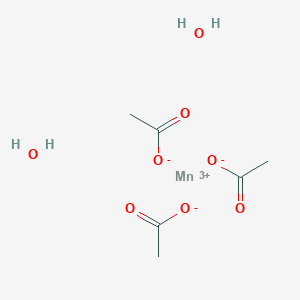

Manganese triacetate dihydrate (chemical formula: (CH₃COO)₃Mn·2H₂O; CAS No.: 19513-05-4) is a manganese(III) coordination compound with two water molecules of crystallization. It appears as an orange to brown crystalline powder or chunks and has a molecular weight of 268.1 g/mol . The compound is soluble in water and acetic acid but decomposes upon prolonged exposure to moisture or heat . Its density is 1.59 g/cm³, and it is primarily used as a mild oxidizing agent, catalyst in radical cyclization reactions, and reagent for α-keto-acetoxylation .

Structurally, the manganese(III) center is coordinated by three acetate ligands and two water molecules. This octahedral geometry distinguishes it from lower oxidation state manganese acetates, such as manganese(II) acetate, which typically adopt different coordination environments .

特性

IUPAC Name |

manganese(3+);triacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSLAKTVIZUQS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13MnO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497293 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19513-05-4 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Manganese triacetate dihydrate is typically prepared by combining potassium permanganate and manganese(II) acetate in acetic acid. The reaction proceeds as follows: [ \text{KMnO}_4 + \text{Mn(OAc)}_2 + \text{HOAc} \rightarrow \text{Mn(OAc)}_3 \cdot 2\text{H}_2\text{O} ] In this reaction, potassium permanganate acts as an oxidizing agent, converting manganese(II) acetate to manganese(III) acetate in the presence of acetic acid .

Industrial Production Methods: In industrial settings, this compound can also be synthesized using electrochemical methods starting from manganese(II) acetate. This method involves the electrochemical oxidation of manganese(II) acetate in an acetic acid solution .

化学反応の分析

Types of Reactions: Manganese triacetate dihydrate is known for its ability to undergo various types of reactions, including:

Oxidation Reactions: It acts as a one-electron oxidant and can oxidize alkenes via the addition of acetic acid to form lactones. .

Substitution Reactions: It can participate in substitution reactions, particularly in the presence of enolizable compounds and unsaturated systems.

Common Reagents and Conditions:

Reagents: Potassium permanganate, manganese(II) acetate, acetic acid, acetic anhydride.

Conditions: Reactions are typically carried out in acetic acid solutions at room temperature or slightly elevated temperatures

Major Products:

Lactones: Formed from the oxidation of alkenes.

Radical Adducts: Formed from the interaction of manganese triacetate with enolizable compounds and subsequent addition to unsaturated systems

科学的研究の応用

Applications in Organic Synthesis

Manganese triacetate dihydrate is predominantly utilized as a mild and selective oxidizing agent in various organic reactions:

- Radical Cyclizations : It acts as a one-electron oxidant, facilitating the formation of lactones from alkenes through radical mechanisms. The reaction typically involves the generation of a radical intermediate, which subsequently reacts with the alkene to yield cyclic products .

- α-Keto-Acetoxylation : This compound can oxidize β-ketoesters at the α-carbon, leading to the formation of α-acetoxy enones. The mechanism involves the transfer of an acetate group from manganese to the substrate, followed by further oxidation .

- Direct Acetylation : this compound serves as a catalyst for the direct acetylation of alcohols with acetic acid, enhancing reaction efficiency .

Case Study 1: Oxidative Cyclization of N-Aryl-3-Oxobutanamides

A study demonstrated that manganese(III) acetate effectively oxidized N-aryl-3-oxobutanamides in ethanol, yielding dimeric 3,3'-biindoline-2,2'-dione derivatives. This reaction showcased high yields and selectivity, highlighting manganese triacetate's utility in synthesizing complex organic molecules .

Case Study 2: Synthesis of Organo-Conjugates

Research involving trimethylated gallic acid (Eudesmic acid) used this compound for synthesizing an organo-conjugate from modified manganese polyoxomolybdate. The study included quantum chemical calculations and cytotoxicity assessments on breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry .

作用機序

The mechanism by which manganese triacetate dihydrate exerts its effects involves the formation of radical intermediates. In oxidation reactions, it acts as a one-electron oxidant, generating radical species that subsequently react with substrates. For example, in the oxidation of alkenes, a •CH₂CO₂H radical intermediate is formed, which then reacts with the alkene, followed by additional oxidation steps and ring closure to form lactones .

類似化合物との比較

Manganese(II) Acetate Tetrahydrate

- Formula: (CH₃COO)₂Mn·4H₂O

- Oxidation state: Mn(II)

- Structure: Hexagonal coordination with four water molecules and two acetate ligands. Exhibits a distorted octahedral geometry compared to the more symmetric Mn(III) analog .

- Applications: Primarily used as a precursor for manganese oxide nanomaterials and in electrochemical studies .

Manganese(II/III) Mixed-Valent Complexes

- Example: [Mn₃(hdde)₂(CH₃CO₂)₂(CH₃O)₂] (hdde = N,N’-bis(2-hydroxy-3,5-dimethylbenzyl)-N,N’-dimethyl-1,2-ethanediamine)

- Structure: Linear MnIII-MnII-MnIII arrangement with bridging acetate, methanolato, and phenolato ligands. The mixed oxidation states enable unique redox properties absent in pure Mn(III) compounds .

Zinc Acetate Dihydrate

- Formula: (CH₃COO)₂Zn·2H₂O

- Oxidation state: Zn(II)

- Structure: Tetrahedral coordination with two acetate ligands and two water molecules. Lacks the oxidizing capacity of Mn(III) due to zinc’s stable +2 oxidation state .

- Applications: Used in nanoparticle synthesis (e.g., ZnS:Mn) and as a mild catalyst in organic reactions .

Physicochemical Properties

Catalytic and Oxidative Performance

This compound outperforms other manganese salts in specific reactions:

- Bisperoxidation of Styrenes : Achieves 72–89% yields under optimized conditions (acetonitrile, 80°C), whereas Mn(II) acetate and MnCl₂ show <50% efficiency .

- Radical Cyclizations : Effective in forming indirubin derivatives via single-electron oxidation, a reaction poorly catalyzed by FeCl₃ or Cu(OAc)₂ .

- α-Keto-Acetoxylation : Selectively generates acetylated ketones, a transformation rarely achievable with Mn(II) analogs .

In contrast, manganese(II) perrhenate dihydrate (Mn(ReO₄)₂·2H₂O), another Mn(II) compound, is specialized for alloy and catalyst production but lacks oxidative versatility .

生物活性

Manganese triacetate dihydrate (Mn(OAc)₃·2H₂O), a manganese(III) compound, has gained attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C₆H₉MnO₆

- Molecular Weight : 232.07 g/mol

- CAS Number : 19513-05-4

- IUPAC Name : Manganese(3+) triacetate

This compound functions primarily as an oxidizing agent in various biochemical reactions. Its biological activity is largely attributed to its ability to generate free radicals, which can initiate oxidative stress in cells. This property is leveraged in synthetic organic chemistry for radical cyclization processes.

Oxidative Stress and Neurotoxicity

Manganese ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Notably, manganese exposure has been linked to neurotoxicity, particularly affecting dopaminergic neurons. The mechanism involves:

- Inhibition of mitochondrial functions : Manganese can substitute for calcium ions in mitochondrial pathways, disrupting oxidative phosphorylation and leading to energy deficits.

- Disruption of neurotransmitter systems : Manganese affects dopamine and other neurotransmitter levels, potentially causing neurodegenerative effects similar to Parkinson's disease .

Antibacterial Activity

Recent studies have shown that this compound exhibits antibacterial properties. For example, it has been used in the synthesis of 3-arylsulfenylindoles, which demonstrated significant antibacterial activity against various strains. The mechanism involves the formation of reactive intermediates that disrupt bacterial cell wall synthesis .

Radical Cyclization in Natural Product Synthesis

This compound is a critical reagent in radical cyclization reactions used for synthesizing complex natural products. It facilitates the generation of radicals that can react with alkenes or other substrates, enabling the formation of cyclic structures essential for many bioactive compounds .

Case Studies

- Neurotoxicity Studies : Research has indicated that manganese exposure leads to increased ROS production and subsequent neuronal damage. In vitro studies demonstrated that Mn(III) can impair mitochondrial function and induce apoptosis in dopaminergic cell lines .

- Antibacterial Efficacy : A study evaluated the antibacterial activity of compounds synthesized using manganese triacetate as a catalyst. The results showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .

- Synthesis of Natural Products : Manganese triacetate has been employed in the synthesis of various natural products through radical cyclization methods. These processes have yielded compounds with potential anticancer and antifungal properties, showcasing the compound's versatility in drug development .

Toxicological Considerations

While this compound has beneficial applications, its toxicity profile cannot be overlooked. Chronic exposure to manganese can lead to:

- Neurodegenerative disorders : Similar to Parkinson's disease symptoms due to dopaminergic neuron damage.

- Cellular oxidative damage : Resulting from excessive ROS production.

The balance between its utility in synthesis and potential health risks necessitates careful handling and usage guidelines in laboratory settings.

Q & A

Q. What are the standard synthesis methods for manganese triacetate dihydrate, and how do reaction conditions influence purity?

this compound is typically synthesized via oxidation of manganese(II) salts in acetic acid. A common method involves reacting manganese(II) acetate tetrahydrate with an oxidizing agent (e.g., potassium permanganate) in glacial acetic acid under reflux. For example, Mn(III) acetate formation is achieved by adding acetic anhydride to stabilize the trivalent state . Reaction temperature (60–100°C) and stoichiometric control of the oxidant are critical to avoid Mn(IV) byproducts. Post-synthesis, crystallization from aqueous acetic acid yields the dihydrate form . Purity is verified via elemental analysis and IR spectroscopy to confirm acetate ligand coordination .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound is classified as harmful if swallowed (H302) or in contact with skin (H312) . Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust, which may cause respiratory irritation or chronic manganese poisoning .

- Storage: Keep in sealed containers under dry, cool conditions to prevent decomposition. Incompatible with strong reductants (e.g., metal powders) and strong acids .

- Spill Management: Collect solids using spark-proof tools and dispose as hazardous waste .

Q. What are the key physical and chemical properties relevant to experimental design?

- Molecular Formula: C₆H₉MnO₆·2H₂O (MW 268.09) .

- Appearance: Orange-brown crystalline powder, hygroscopic in moist air .

- Solubility: Decomposes in water; soluble in acetic acid and polar aprotic solvents (e.g., DMF) .

- Stability: Stable under inert atmospheres but degrades upon prolonged exposure to light or moisture . These properties dictate its use in non-aqueous reaction systems and storage protocols.

Advanced Research Questions

Q. How does this compound act as a single-electron oxidant in organic synthesis, and what factors influence its catalytic efficiency?

Mn(III) acetate facilitates radical-based reactions, such as C–H activation in alkanes or oxidation of alcohols to ketones. Its mechanism involves Mn(III) → Mn(II) reduction, transferring an acetate ligand to the substrate. For example, in the oxidation of cyclohexane, Mn(III) generates cyclohexyl radicals, which combine with acetate to form cyclohexyl acetate . Efficiency depends on:

- Solvent Choice: Acetic acid enhances solubility and stabilizes Mn(III) intermediates.

- Additives: Co-catalysts like cobalt(II) acetate or ligands (e.g., bipyridine) improve turnover rates by stabilizing reactive intermediates .

- Temperature: Elevated temperatures (60–100°C) accelerate radical formation but may promote side reactions if uncontrolled .

Q. What techniques are used to resolve discrepancies in crystal structure and coordination geometry of this compound?

X-ray diffraction (XRD) is the gold standard for structural elucidation. Studies reveal a distorted octahedral geometry around Mn(III), with three bidentate acetate ligands and two water molecules . Discrepancies in reported bond lengths (e.g., Mn–O distances ranging from 2.52–2.56 Å) arise from variations in hydration states or measurement techniques. Pairing XRD with EXAFS (Extended X-ray Absorption Fine Structure) can clarify local coordination environments . Additionally, IR spectroscopy identifies acetate vibrational modes (νₐₛ(COO⁻) at 1560 cm⁻¹; νₛ(COO⁻) at 1420 cm⁻¹) to confirm ligand binding .

Q. How can researchers address inconsistencies in reported reaction yields when using this compound as a catalyst?

Yield discrepancies often stem from:

- Moisture Sensitivity: Trace water degrades Mn(III), reducing activity. Pre-drying solvents and reagents under molecular sieves is critical .

- Oxidant Stability: Decomposition during storage lowers effective concentration. Freshly prepared batches or in situ generation of Mn(III) from Mn(II) salts can mitigate this .

- Substrate Compatibility: Electron-rich substrates (e.g., phenols) may over-oxidize. Optimizing stoichiometry (e.g., 1:1 Mn(III):substrate) and reaction time minimizes side products .

Methodological Recommendations

- Synthesis Optimization: Use anhydrous acetic acid and monitor reaction progress via UV-Vis spectroscopy (λₘₐₓ ≈ 480 nm for Mn(III)) .

- Analytical Workflow: Combine XRD, IR, and TGA (Thermogravimetric Analysis) to confirm hydration states and purity .

- Safety Protocols: Regularly monitor airborne Mn levels (OSHA PEL: 5 mg/m³) and implement medical surveillance for chronic exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。